(5-Chloro-2-ethylpyridin-3-yl)boronic acid
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Overview
Description
(5-Chloro-2-ethylpyridin-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a chlorine atom and an ethyl group. The molecular formula of this compound is C7H9BClNO2, and it has a molecular weight of 185.42 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-2-ethylpyridin-3-yl)boronic acid typically involves the Miyaura borylation reaction. This reaction enables the formation of boronates by cross-coupling bis(pinacolato)diboron with aryl halides under the influence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it a convenient method for synthesizing various boronic acids.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow setups for handling organolithium chemistry. This method allows for the synthesis of large quantities of the compound with high efficiency and minimal reaction times .
Chemical Reactions Analysis
Types of Reactions: (5-Chloro-2-ethylpyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products:
Biaryl Compounds: Formed from Suzuki–Miyaura coupling.
Alcohols/Ketones: Formed from oxidation reactions.
Substituted Pyridines: Formed from nucleophilic substitution reactions.
Scientific Research Applications
(5-Chloro-2-ethylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki–Miyaura coupling reactions to synthesize complex organic molecules.
Medicine: It is involved in the synthesis of various pharmaceutical intermediates and active compounds.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (5-Chloro-2-ethylpyridin-3-yl)boronic acid primarily involves its role as a boron-containing reagent in organic synthesis. The boronic acid group can participate in transmetalation reactions with palladium catalysts, facilitating the formation of carbon-carbon bonds in Suzuki–Miyaura coupling . Additionally, the compound’s ability to form reversible covalent bonds with diols makes it useful in various sensing and separation applications .
Comparison with Similar Compounds
- (5-Chloro-3-pyridinyl)boronic acid
- (3-Chloro-5-pyridyl)boronic acid
- Phenylboronic acid
Comparison: (5-Chloro-2-ethylpyridin-3-yl)boronic acid is unique due to the presence of both a chlorine atom and an ethyl group on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. Compared to phenylboronic acid, it offers additional functionalization possibilities due to the pyridine ring and its substituents .
Properties
Molecular Formula |
C7H9BClNO2 |
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Molecular Weight |
185.42 g/mol |
IUPAC Name |
(5-chloro-2-ethylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C7H9BClNO2/c1-2-7-6(8(11)12)3-5(9)4-10-7/h3-4,11-12H,2H2,1H3 |
InChI Key |
CJHULXCEQISVSP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CN=C1CC)Cl)(O)O |
Origin of Product |
United States |
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